molecular formula C14H21NO5 B8244630 3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B8244630
M. Wt: 283.32 g/mol
InChI Key: LYACUGMQYRIRJR-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound with the molecular formula C14H21NO5 It is characterized by a bicyclic structure that includes a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The tert-butoxycarbonyl group is then introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The final step involves the oxidation of the bicyclic intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carboxylic acid groups, while reduction may produce derivatives with altered bicyclic structures.

Scientific Research Applications

3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(19)15-7-9-5-4-6-14(8-15,10(9)16)11(17)18/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACUGMQYRIRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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